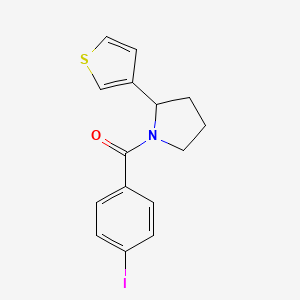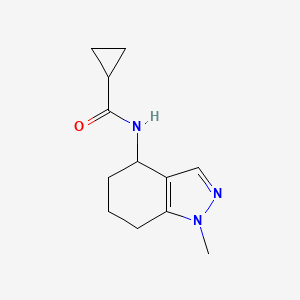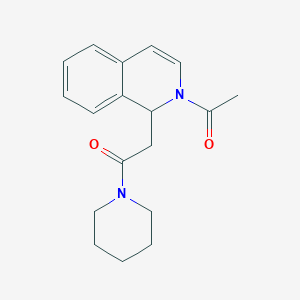![molecular formula C18H22N2O2S B7495334 (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. The purpose of
Mécanisme D'action
The mechanism of action of (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cell growth and replication. It may also induce cell death by triggering apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone has significant biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain viruses. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to explore its potential as a pesticide and herbicide. Additionally, research could focus on its ability to degrade pollutants in soil and water. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield of the compound. Studies have shown that it has significant biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and certain viruses. However, its mechanism of action is not fully understood, which may limit its potential applications. Further research is needed to fully understand its potential applications in medicine, agriculture, and environmental science.
Méthodes De Synthèse
The synthesis of (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone involves the reaction of 2-(4-ethylphenyl)-1,3-thiazol-4-amine with (2-bromoethyl)morpholine in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anticancer and antiviral properties. In agriculture, it has been studied for its potential as a pesticide and herbicide. In environmental science, it has been researched for its ability to degrade pollutants in soil and water.
Propriétés
IUPAC Name |
(2-ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-13-5-7-14(8-6-13)17-19-16(12-23-17)18(21)20-9-10-22-15(4-2)11-20/h5-8,12,15H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPGTXIBXMXCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)

![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)


![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)

![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)
